

# Theoretical Properties of Tert-Butyl Substituted Isoxazoles: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Methyl 5-(tert-butyl)isoxazole-3-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of tert-butyl substituted isoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of the bulky tert-butyl group imparts unique physicochemical and biological properties to the isoxazole scaffold, influencing its electronic structure, reactivity, and interaction with biological targets. This document summarizes key theoretical parameters, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

## Core Theoretical Properties

The theoretical properties of tert-butyl substituted isoxazoles are primarily governed by the interplay between the electron-rich isoxazole ring and the sterically demanding, electron-donating tert-butyl group. These features significantly impact the molecule's geometry, electronic landscape, and reactivity.

## Electronic Properties

Density Functional Theory (DFT) studies on isoxazole derivatives, including those with tert-butyl substitutions, have provided valuable insights into their electronic structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key quantum chemical parameters that help in understanding the electronic transitions and

reactivity. For instance, DFT calculations at the B3LYP/6-31g(d,p) level have been employed to analyze the electronic structure of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs, revealing the distribution of electron density and the energies of frontier molecular orbitals.[1]

Table 1: Physicochemical and Computed Properties of 3-Amino-5-tert-butylisoxazole[2][3]

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>12</sub> N <sub>2</sub> O
Molecular Weight	140.18 g/mol
Melting Point	110-114 °C
CAS Number	55809-36-4
XLogP3-AA	1.1
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Exact Mass	140.094963011 Da
Topological Polar Surface Area	55.1 Å <sup>2</sup>

## Molecular Geometry

The presence of the tert-butyl group significantly influences the molecular geometry of the isoxazole ring. Crystal structure data of tert-butyl substituted isoxazole derivatives provide precise measurements of bond lengths and angles. For example, the crystal structure of tert-butyl --INVALID-LINK--carbamate reveals the specific bond lengths within the isoxazole ring and the torsion angles influenced by the substituents.[4]

Table 2: Selected Crystal Data for a Tert-Butyl Substituted Isoxazole Derivative[4]

Parameter	Value
Crystal System	Monoclinic
Space Group	Cc
a (Å)	13.271 (3)
b (Å)	13.904 (3)
c (Å)	11.531 (2)
$\beta$ (°)	108.69 (3)
S=O Bond Lengths (Å)	1.403 (3), 1.433 (3)
S—N Bond Length (Å)	1.672 (4)
S—C Bond Length (Å)	1.753 (4)

## Synthesis and Experimental Protocols

The most common and versatile method for the synthesis of tert-butyl substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene.[5] The tert-butyl group can be introduced via the nitrile oxide precursor, such as pivalonitrile oxide, or on the dipolarophile.

### General Experimental Protocol for 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a dipolarophile.

Materials:

- Aldoxime (1.0 equiv)
- Alkene or Alkyne (1.2 equiv)
- Sodium Chloride (NaCl) (1.1 equiv)

- Oxone® (1.1 equiv)
- Acetone/Water mixture

Procedure:

- To a solution of the aldoxime and the alkene or alkyne in a suitable solvent (e.g., acetone/water mixture) at room temperature, add NaCl and Oxone®.<sup>[6]</sup>
- Stir the reaction mixture vigorously at room temperature.<sup>[6]</sup>
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## Detailed Synthesis Protocol for N-(5-tert-Butyl-isoxazol-3-yl)-N'-[4-(imidazo[2,1-b][7][8]benzothiazol-2-yl)phenyl]urea

This multi-step synthesis provides a detailed example of the preparation of a complex tert-butyl substituted isoxazole derivative with potential biological activity.<sup>[7]</sup>

### Step 1: Synthesis of 2-(4-Aminophenyl)imidazo[2,1-b][8][9]benzothiazole

- A mixture of 1,3-benzothiazol-2-amine and 2-bromo-4'-nitroacetophenone in ethanol is heated to reflux overnight.
- The resulting precipitate is collected by filtration, washed with methanol, and dried.
- The nitro-substituted intermediate is suspended in isopropyl alcohol, and iron powder is added. The suspension is heated to reflux overnight with vigorous stirring.

- After completion, aqueous 1N HCl is added, and the mixture is cooled. The precipitate is removed by filtration.
- The filtrate is evaporated, and the residue is treated with cold saturated  $\text{NaHCO}_3$ . The mixture is concentrated, and the resulting residue is triturated with  $\text{CHCl}_3$  to yield the desired amino-intermediate.<sup>[7]</sup>

#### Step 2: Urea Formation

- To a solution of the amino-intermediate in a suitable solvent, add 5-tert-butyl-3-isocyanato-isoxazole.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- The product, N-(5-tert-Butyl-isoxazol-3-yl)-N'-[4-(imidazo[2,1-b][8][9]benzothiazol-2-yl)phenyl]urea, can be purified by crystallization or column chromatography.

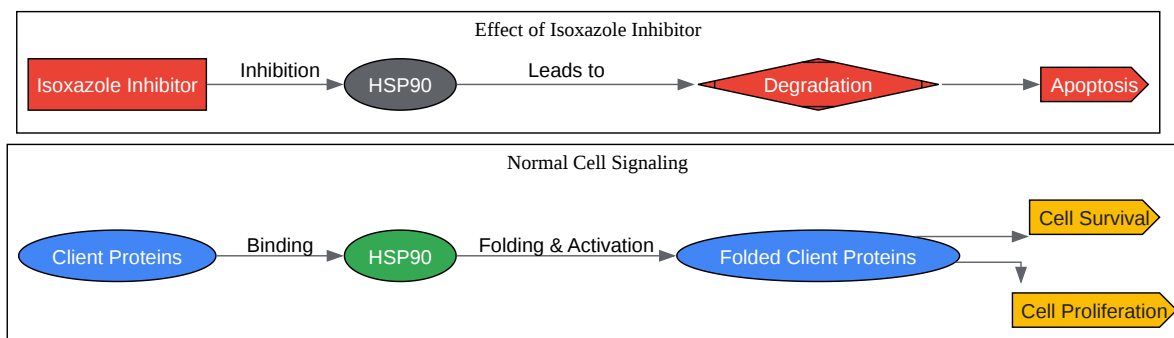
## Biological Activity and Signaling Pathways

Tert-butyl substituted isoxazoles have demonstrated a range of biological activities, with anticancer properties being a prominent area of investigation. Their mechanism of action often involves the modulation of key cellular signaling pathways.

### Inhibition of Heat Shock Protein 90 (HSP90)

Several isoxazole derivatives have been identified as potent inhibitors of HSP90, a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and angiogenesis.<sup>[8][10]</sup> Inhibition of HSP90 leads to the degradation of these oncoproteins, resulting in cell cycle arrest and apoptosis. The binding of isoxazole inhibitors to the ATP-binding pocket of HSP90 is a key interaction.

Below is a diagram illustrating the HSP90 signaling pathway and the effect of its inhibition.



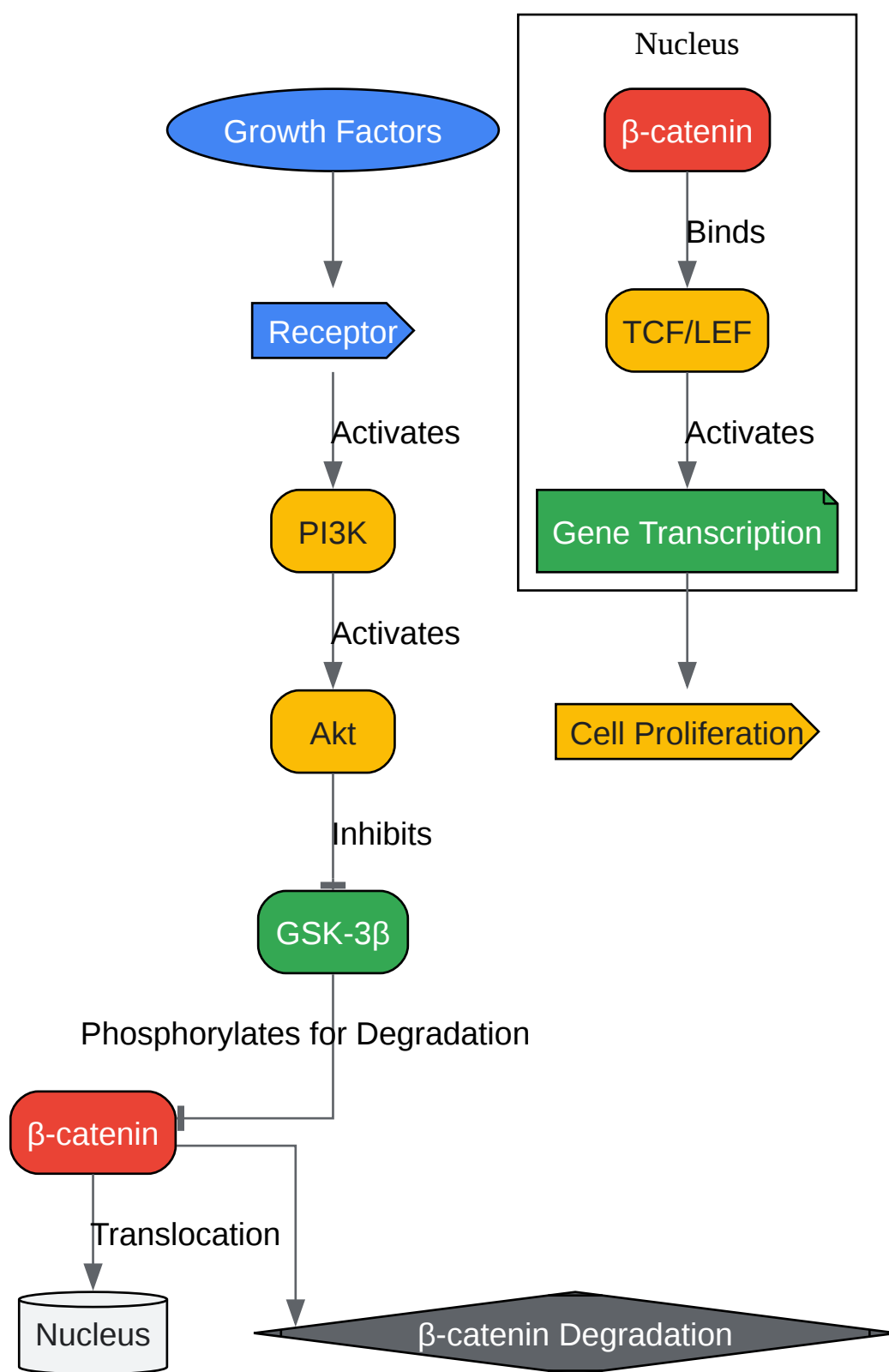
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### HSP90 Inhibition by Isoxazole Derivatives

## Modulation of the Akt/GSK-3 $\beta$ / $\beta$ -catenin Signaling Pathway

The Akt/GSK-3 $\beta$ / $\beta$ -catenin pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway is frequently observed in various cancers. Some isoxazole derivatives have been shown to modulate this pathway.<sup>[11][12]</sup> For instance, activation of Akt can lead to the phosphorylation and inactivation of GSK-3 $\beta$ . This prevents the degradation of  $\beta$ -catenin, allowing it to accumulate in the nucleus and activate the transcription of target genes involved in cell proliferation.

The following diagram illustrates the Akt/GSK-3 $\beta$ / $\beta$ -catenin signaling pathway.



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Akt/GSK-3β/β-catenin Signaling Pathway

## Conclusion

Tert-butyl substituted isoxazoles represent a promising class of compounds with tunable theoretical properties and significant biological potential. The steric and electronic influence of the tert-butyl group provides a valuable tool for medicinal chemists to optimize lead compounds for various therapeutic targets. Further computational studies, including more extensive QSAR and molecular dynamics simulations, will be instrumental in elucidating the structure-activity relationships and guiding the design of next-generation isoxazole-based drugs. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of isoxazole chemistry and its applications in drug development.

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